[4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone
Description
The compound 4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone features a benzothiazine dioxide core substituted with a 3-chlorophenyl group at position 4, a fluorine atom at position 6, and a phenyl methanone moiety at position 2.
Properties
IUPAC Name |
[4-(3-chlorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClFNO3S/c22-15-7-4-8-17(11-15)24-13-20(21(25)14-5-2-1-3-6-14)28(26,27)19-10-9-16(23)12-18(19)24/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJUNTDNVUOVIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone , also known as a benzothiazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other therapeutic effects based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 407.5 g/mol. The presence of halogen substituents such as chlorine and fluorine is significant as these atoms can enhance biological activity through various mechanisms. The structure can be represented as follows:
Antimicrobial Activity
Research has indicated that benzothiazine derivatives exhibit a range of antimicrobial properties. In particular, compounds with similar structures have shown effectiveness against various pathogens:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-(3-Chlorophenyl)-6-fluoro... | Candida albicans | 1.23 μg/mL |
| 4-(3-Chlorophenyl)-6-fluoro... | Aspergillus niger | 10 μg/mL |
The presence of electronegative atoms like fluorine and chlorine enhances the lipophilicity of the compound, which is crucial for its ability to penetrate cell membranes and exert antimicrobial effects .
Anticancer Activity
Benzothiazine derivatives have been studied for their potential anticancer properties. In vitro studies suggest that the compound may inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. Specific mechanisms may involve interaction with DNA or inhibition of key enzymes involved in cancer metabolism.
Anti-inflammatory Activity
Compounds in this class have also demonstrated anti-inflammatory properties. They can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The anti-inflammatory effects make them candidates for treating chronic inflammatory diseases .
Other Therapeutic Activities
Research has explored additional therapeutic activities including:
- Antidiabetic : Potential modulation of glucose metabolism.
- Anti-Alzheimer : Effects on neuroprotective pathways.
- Antiarrhythmic : Influence on cardiac ion channels.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Benzothiazin Dioxide Derivatives
A structurally related compound, 4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl (4-ethoxyphenyl)methanone (), shares the benzothiazin dioxide core but differs in substituents:
- 3-Chloro-4-methylphenyl group (vs.
- 4-Ethoxyphenyl methanone (vs. phenyl methanone): The ethoxy group increases electron-donating capacity and lipophilicity, which could improve tissue penetration but reduce solubility.
Hypothesized Impact : The target compound’s simpler phenyl substituent may favor metabolic stability compared to the ethoxy variant, which could undergo oxidative dealkylation.
Triazole-Based Sulfonyl Compounds
The triazole derivative 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () diverges significantly:
- Core Structure : A triazole ring with a sulfonyl group (vs. benzothiazin dioxide).
Key Differences :
- The sulfonyl group in the triazole compound may confer greater acidity to adjacent protons compared to the dioxido group in the target compound.
- The triazole’s nitrogen-rich structure could facilitate hydrogen bonding in biological systems, a feature absent in the benzothiazin dioxide core.
Thiadiazol-Methanone Hybrids
Compounds such as Bis(4-(5-(N-cyclohexylamino)-1,3,4-thiadiazol-2-yl)phenyl)methanone () feature a bis-thiadiazol-methanone scaffold. These differ in:
- Core Structure: Thiadiazol rings linked via methanone groups (vs. a single benzothiazin-methanone unit).
- Functionality: Amino substituents (e.g., cyclohexyl, phenyl) on thiadiazol enhance solubility and intermolecular interactions.
Biological Implications: The thiadiazol compounds demonstrated antimicrobial and antibiofilm activities (), suggesting that the methanone-thiadiazol motif is critical for these effects. The target compound’s benzothiazin core may offer distinct binding modes due to its fused ring system.
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : The target compound’s benzothiazin core may require multi-step synthesis involving cyclization and oxidation, akin to procedures in , where sodium ethoxide-mediated reactions were employed for triazole derivatives.
- Biological Activity: While thiadiazol-methanone compounds () show confirmed antimicrobial effects, the target compound’s benzothiazin dioxide structure may target different pathways, such as enzyme inhibition via sulfur-oxygen interactions.
- ADMET Properties: The phenyl methanone group in the target compound likely improves metabolic stability compared to ethoxy or amino-substituted analogs (), which may undergo faster hepatic clearance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
